molecular formula C15H19BrN2O5 B13477718 1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione

1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13477718
M. Wt: 387.23 g/mol
InChI Key: LQTFMLXRGPACMH-UHFFFAOYSA-N
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Description

1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes a brominated phenyl ring and a diazinane-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the ethoxy groups through etherification reactions. The final step involves the formation of the diazinane-2,4-dione core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The ethoxy groups can participate in cyclization reactions to form cyclic ethers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The brominated phenyl ring and the diazinane-2,4-dione core can interact with enzymes and receptors, modulating their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-(2-Bromoethyl)-1,3-dioxolane

Uniqueness

1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione stands out due to its unique combination of a brominated phenyl ring and a diazinane-2,4-dione core. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H19BrN2O5

Molecular Weight

387.23 g/mol

IUPAC Name

1-[3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H19BrN2O5/c1-21-6-7-22-8-9-23-13-3-2-11(10-12(13)16)18-5-4-14(19)17-15(18)20/h2-3,10H,4-9H2,1H3,(H,17,19,20)

InChI Key

LQTFMLXRGPACMH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br

Origin of Product

United States

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